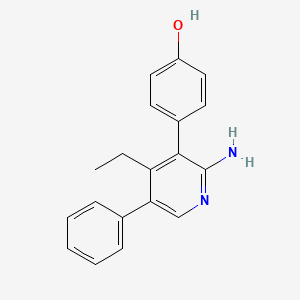![molecular formula C34H44O9 B13118208 rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rel-(4R)-4-((3aS,3’R,3a’S,6S,6’R,7a’S,8aR,9R,10aR)-11-Acetoxy-6’-hydroxy-5,6’,9-trimethyl-3-methylene-2,2’-dioxo-3,3a,3a’,4,6,6’,7’,7a’,8,9,10,10a-dodecahydro-2H,2’H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3’-benzofuran]-5’-yl)pentyl acetate” is a complex organic molecule with a unique structure This compound is characterized by its intricate spirocyclic framework and multiple functional groups, including acetoxy, hydroxy, and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as chromatography and crystallization would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic frameworks.
Acetoxy-Containing Compounds: Molecules with acetoxy groups that can undergo similar chemical reactions.
Hydroxy-Containing Compounds: Molecules with hydroxy groups that can participate in oxidation and reduction reactions.
Uniqueness
What sets this compound apart is its combination of a spirocyclic structure with multiple functional groups, providing a unique platform for chemical modifications and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C34H44O9 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(4R)-4-[(1R,2R,3'aS,4R,6'R,7'aS,8S,12S,13R)-15-acetyloxy-6'-hydroxy-2,6',11-trimethyl-7-methylidene-2',6-dioxospiro[5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate |
InChI |
InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)23-13-25-27(14-32(23,7)39)43-31(38)34(25)15-33-17(2)11-26-22(18(3)30(37)42-26)12-24(33)19(4)28(34)29(33)41-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22+,25-,26-,27+,28-,29?,32-,33-,34-/m1/s1 |
InChI Key |
NEJMSJPMPBCXQF-ZQDCVDMLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](CC3=C([C@@H]4C([C@]13C[C@@]45[C@@H]6C=C([C@](C[C@@H]6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


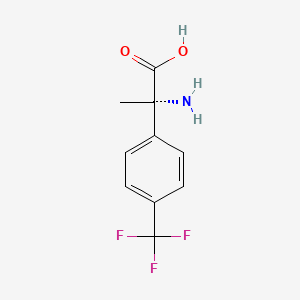
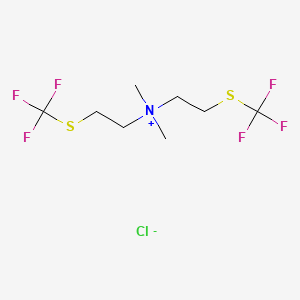
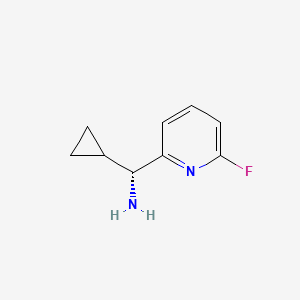
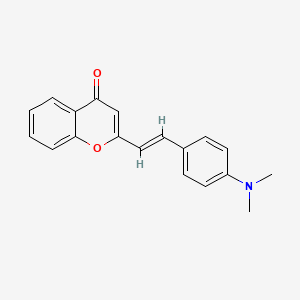
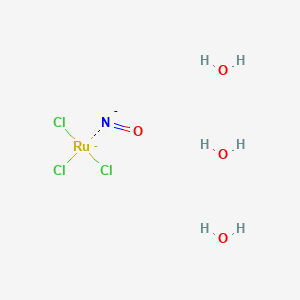

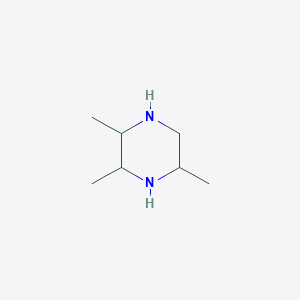
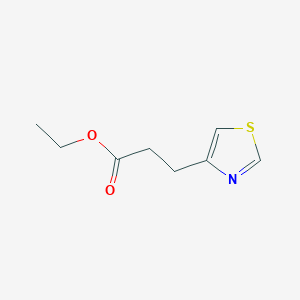
![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
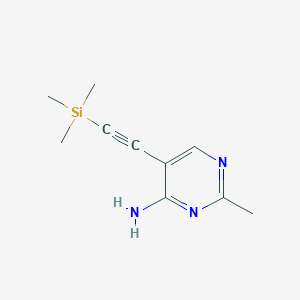
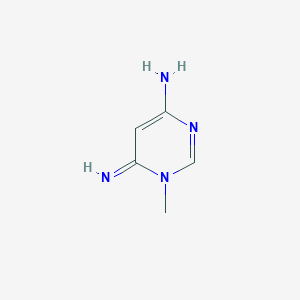
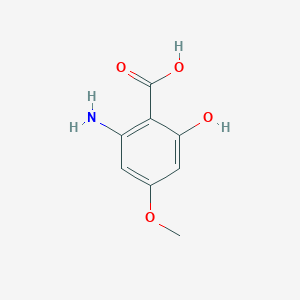
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
